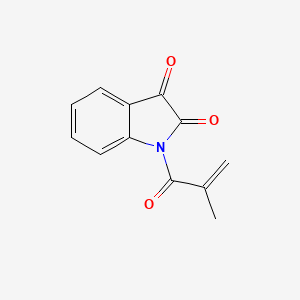
Disulfide, dichloromethyl ethyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disulfide, dichloromethyl ethyl is an organic compound characterized by the presence of a disulfide bond (S-S) between two sulfur atoms. This compound is part of the broader class of disulfides, which are known for their unique chemical properties and applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfides typically involves the oxidation of thiols. For disulfide, dichloromethyl ethyl, the synthetic route may involve the reaction of dichloromethyl thiol with ethyl thiol under oxidative conditions. Common oxidizing agents used in these reactions include molecular oxygen, hydrogen peroxide, or iodine .
Industrial Production Methods
In an industrial setting, the production of disulfides often involves large-scale oxidation processes. These processes are designed to ensure high yields and purity of the final product. The use of continuous flow reactors and controlled oxidation conditions are common practices to achieve efficient production .
化学反応の分析
Types of Reactions
Disulfide, dichloromethyl ethyl undergoes several types of chemical reactions, including:
Oxidation: Conversion of thiols to disulfides.
Reduction: Conversion of disulfides back to thiols.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used to break disulfide bonds.
Substitution: Various nucleophiles can be used to substitute functional groups in the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiols results in the formation of disulfides, while reduction of disulfides yields thiols .
科学的研究の応用
Disulfide, dichloromethyl ethyl has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Plays a role in the formation and stabilization of protein structures through disulfide bonds.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Used in the production of rubber and other materials due to its vulcanizing properties
作用機序
The mechanism of action of disulfide, dichloromethyl ethyl involves the formation and breaking of disulfide bonds. These bonds are crucial for the structural integrity of proteins and other biomolecules. The compound can undergo redox reactions, where it alternates between reduced (thiol) and oxidized (disulfide) states. This redox cycling is essential for various biological processes, including protein folding and cellular signaling .
類似化合物との比較
Disulfide, dichloromethyl ethyl can be compared with other disulfides such as:
Dimethyl disulfide: Similar in structure but with methyl groups instead of dichloromethyl and ethyl groups.
Diethyl disulfide: Contains two ethyl groups instead of dichloromethyl and ethyl groups.
Dibutyl disulfide: Contains two butyl groups.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity compared to other disulfides .
特性
CAS番号 |
61079-16-1 |
|---|---|
分子式 |
C3H6Cl2S2 |
分子量 |
177.1 g/mol |
IUPAC名 |
(dichloromethyldisulfanyl)ethane |
InChI |
InChI=1S/C3H6Cl2S2/c1-2-6-7-3(4)5/h3H,2H2,1H3 |
InChIキー |
UEIAVCZGRSHLNS-UHFFFAOYSA-N |
正規SMILES |
CCSSC(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



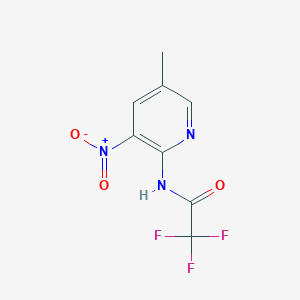

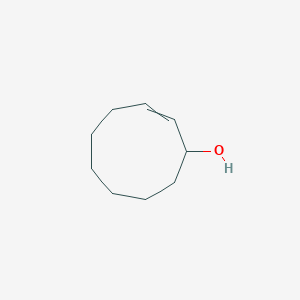


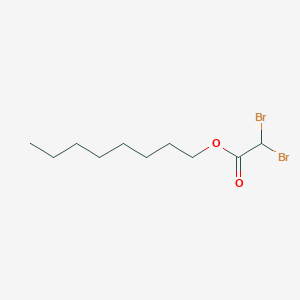
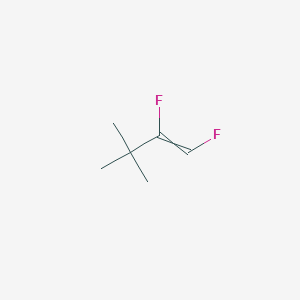

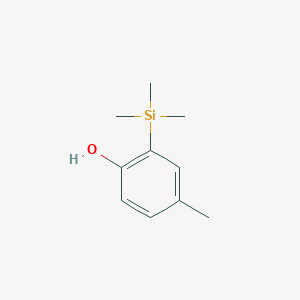
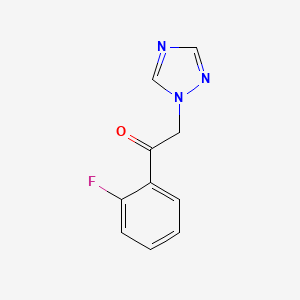
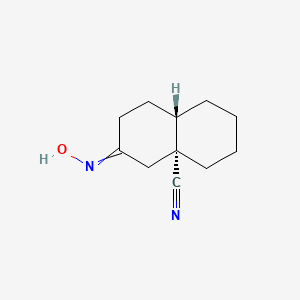
![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)
